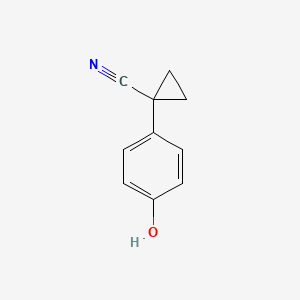
1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile
Vue d'ensemble
Description
“1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile” consists of a cyclopropane ring attached to a carbonitrile group and a 4-hydroxyphenyl group . The InChI code for this compound is 1S/C10H9NO/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4,12H,5-6H2 .Physical And Chemical Properties Analysis
“1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile” appears as a yellow solid . It should be stored at a temperature between 0-5°C .Applications De Recherche Scientifique
Chemistry and Synthesis
The cyclopropane moiety, as demonstrated by studies on substituted (o-hydroxyphenyl)cyclopropanes, plays a crucial role in the thermolysis and resulting chemical transformations, leading to novel compounds through isomerization processes (Vecht et al., 2010). Furthermore, the versatility of cyclopropane units for synthesizing chiral, conformationally restricted analogues of biologically active compounds showcases the importance of such structures in developing more active and specific pharmaceutical agents (Kazuta et al., 2002).
Crystallography and Structural Analysis
Crystallography studies have confirmed the structure of various cyclopropane-1-carbonitrile derivatives, indicating their potential in the synthesis of compounds with antiproliferative activity against cancer cell lines (Lu et al., 2021). These studies provide insights into the structural basis of their biological activities and guide the design of new therapeutic agents.
Material Science and Probe Development
The cyclopropane ring is also pivotal in the development of fluorescent probes for biological applications. A novel 4′-hydroxybiphenyl-4-carbonitrile-based fluorescent probe demonstrated selective detection of cysteine over homocysteine and glutathione, showcasing the utility of cyclopropane derivatives in specific, sensitive biological detection and imaging techniques (Chen et al., 2018).
Drug Discovery and Medicinal Chemistry
In the context of drug discovery, the cyclopropane fragment is increasingly used due to its unique chemical properties, including coplanarity, bond strength, and π-character. These features contribute to enhancing the potency and specificity of drug molecules, reducing off-target effects, and overcoming various challenges in drug development processes (Talele, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVBHSAWPVHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)
![{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide](/img/structure/B1435249.png)

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)

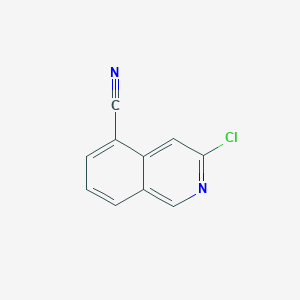
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435255.png)
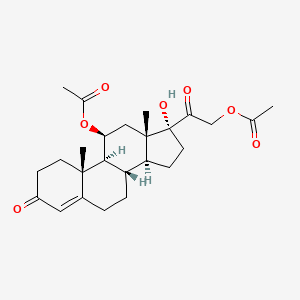


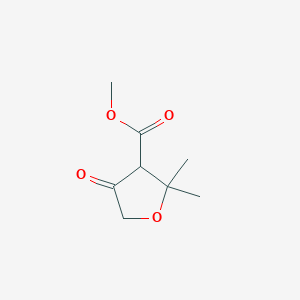
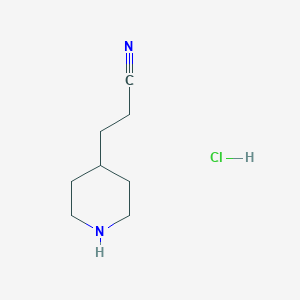
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)
![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)